molecular formula C12H9F3N2O3 B11809886 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Cat. No.: B11809886
M. Wt: 286.21 g/mol
InChI Key: XHVMCVCVJZXJAA-UHFFFAOYSA-N
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Description

3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a compound that features a trifluoromethyl group, a phenyl ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient synthesis. The specific industrial methods would depend on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxadiazole ring or the trifluoromethyl group.

    Substitution: The phenyl ring and the oxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings.

Scientific Research Applications

3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The oxadiazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.

    Trifluoromethylphenylboronic acid: Used in Suzuki-Miyaura coupling reactions.

    3-(3-Trifluoromethylphenyl)propionic acid: Similar structure but different functional groups

Uniqueness

3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is unique due to the combination of the trifluoromethyl group, phenyl ring, and oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.

Properties

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.21 g/mol

IUPAC Name

3-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]propanoic acid

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)8-3-1-7(2-4-8)11-17-16-9(20-11)5-6-10(18)19/h1-4H,5-6H2,(H,18,19)

InChI Key

XHVMCVCVJZXJAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)C(F)(F)F

Origin of Product

United States

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